4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane

Flavor Chemistry Sensory Science Organoleptic Evaluation

4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane (CAS 71348-47-5, C₉H₁₆O₂, MW 156.22) is a cyclic acetal (1,3-dioxolane) formed by the condensation of 2-methyl-2-pentenal with 1,2-propanediol. It falls within the class of flavor and fragrance acetals but holds a distinct regulatory status and organoleptic profile compared to commercially adopted analogs.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 71348-47-5
Cat. No. B12661707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane
CAS71348-47-5
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCC=C(C)C1OCC(O1)C
InChIInChI=1S/C9H16O2/c1-4-5-7(2)9-10-6-8(3)11-9/h5,8-9H,4,6H2,1-3H3/b7-5+
InChIKeyUAGVSTISKXJXEM-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane (CAS 71348-47-5): Chemical Identity and Procurement Baseline


4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane (CAS 71348-47-5, C₉H₁₆O₂, MW 156.22) is a cyclic acetal (1,3-dioxolane) formed by the condensation of 2-methyl-2-pentenal with 1,2-propanediol [1]. It falls within the class of flavor and fragrance acetals but holds a distinct regulatory status and organoleptic profile compared to commercially adopted analogs. Authoritative databases categorize it as 'information only not used for fragrances or flavors,' indicating a procurement and application context that diverges from many FEMA-GRAS dioxolanes [2].

Why Generic Substitution Fails for 4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane


Substituting 4-methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane with other in-class 1,3-dioxolane acetals or with the parent aldehyde (2-methyl-2-pentenal) is unreliable due to marked differences in organoleptic character, regulatory standing, and physical stability. Head-to-head sensory evaluations demonstrate that this specific acetal introduces unique ethereal and licorice nuances absent from the widely used flavor compound anethole [1]. Furthermore, its explicit non-GRAS designation [2] means that simply interchanging it with a FEMA-GRAS 4-methyl-1,3-dioxolane (e.g., FEMA 4628) would fail regulatory scrutiny in food applications, requiring distinct toxicological and legal consideration during procurement.

Quantitative Differentiation Guide: 4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane vs. Closest Analogs


Organoleptic Superiority: Direct Panel Comparison Against Anethole

In a controlled sensory study, a flavor formulation where 80% of anethole was replaced by 4-methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane was compared to the anethole-only baseline at 10 ppm in water by an expert panel. The panel unanimously identified a significantly enhanced licorice/herbal note and a distinct ethereal, refreshing after-effect in the dioxolane-containing sample, characteristics that were absent or only weakly present in the baseline formulation [1].

Flavor Chemistry Sensory Science Organoleptic Evaluation

Process Yield and Purity Metrics from Patent Synthesis

A reproducible synthetic procedure is detailed in the patent literature, yielding 4-methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane with a 66% overall yield and 98% purity after fractional distillation. The product was fully characterized by GC, NMR, IR, and mass spectrometry [1]. While yield comparisons to other acetals in the same patent are not provided, this establishes a benchmark specification for procurement quality control and synthetic feasibility.

Process Chemistry Acetal Synthesis Purity Analysis

Regulatory Status Differentiation: Explicit Non-Flavor/Non-Fragrance Designation

In contrast to many structurally similar 1,3-dioxolanes that hold FEMA GRAS status (e.g., 4-methyl-2-(4-methylphenyl)-1,3-dioxolane, FEMA 4628) and are permitted for direct food use, 4-methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane is explicitly categorized by authoritative databases as 'information only, not used for fragrances or flavors,' with a usage recommendation of 'not for flavor use' [1]. This represents a critical regulatory and procurement differentiator.

Food Safety Regulatory Science Flavor Ingredient Status

Application Scenarios for 4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane Driven by Differential Evidence


Creation of Novel Anise-Licorice Flavor Prototypes with Enhanced Freshness

Flavor chemists developing prototype formulations for confectionery or beverage products where an enhanced, lingering fresh note is desired can leverage the target compound. The direct head-to-head sensory evidence demonstrates its ability to add a distinct ethereal and licorice complexity beyond anethole at tested concentration levels [1]. This supports its use as a key differentiator in patent-protected flavor creation.

Research on Acetal-Mediated Controlled Release of 2-Methyl-2-pentenal

Academic and industrial research groups investigating acetal hydrolysis kinetics can use this specific dioxolane. Its synthetic accessibility and full characterization (NMR, IR, MS, GC) provide a defined chemical probe to study the pH-dependent hydrolysis rates in model food systems, potentially offering a controlled-release mechanism for the precursor aldehyde [1].

Non-Food Industrial Fragrance Component in Restricted Regulatory Environments

For industrial applications (e.g., cleaning products, air fresheners) where FEMA GRAS status is not mandatory, the explicit 'not for flavor use' designation is not a barrier but a procurement clarification. The unique organoleptic profile demonstrated in sensory tests [1] positions this compound for use in creating differentiated non-food product fragrances that require a specific anise-licorice freshness note distinct from common GRAS ingredients.

Analytical Reference Standard for 2-Substituted-4-methyl-1,3-dioxolane Research

In analytical chemistry settings focused on identifying solvent-aldehyde interaction products in complex flavor matrices, the documented synthetic procedure and full spectroscopic characterization [1] make this compound an ideal reference standard. Its use aids in the unambiguous identification of related artifacts in commercial flavorings, differentiating it from structurally analogous dioxolanes [2].

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